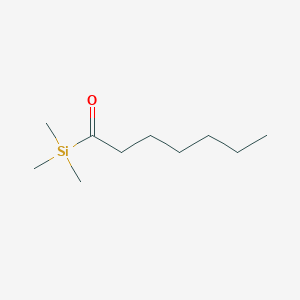
1-(Trimethylsilyl)heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)heptan-1-one is an organic compound with the molecular formula C10H22OSi. It consists of a heptanone backbone with a trimethylsilyl group attached to the first carbon atom. This compound is notable for its unique structural properties, which include a total of 33 bonds, 11 non-hydrogen bonds, one multiple bond, six rotatable bonds, and one double bond .
Méthodes De Préparation
The synthesis of 1-(Trimethylsilyl)heptan-1-one can be achieved through various synthetic routes. One common method involves the reaction of heptanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ether by removing the hydrogen chloride produced during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(Trimethylsilyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride typically produces an alcohol.
Applications De Recherche Scientifique
1-(Trimethylsilyl)heptan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for alcohols.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor in the synthesis of drug candidates.
Mécanisme D'action
The mechanism by which 1-(Trimethylsilyl)heptan-1-one exerts its effects is primarily related to its ability to act as a protecting group for alcohols. The trimethylsilyl group can temporarily block reactive sites on a molecule, allowing for selective reactions to occur at other positions. This protection is achieved through the formation of a silyl ether, which can be removed under specific conditions to regenerate the original alcohol .
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)heptan-1-one can be compared to other silyl-protected ketones and alcohols, such as:
Trimethylsilyl chloride: Used to introduce the trimethylsilyl group into molecules.
Trimethylsilyl ethers: Commonly used as protecting groups in organic synthesis.
Trimethylsilyl acetylene: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which combines the properties of a ketone with the protective capabilities of a trimethylsilyl group. This dual functionality makes it a valuable reagent in both laboratory and industrial settings .
Propriétés
Numéro CAS |
82903-03-5 |
|---|---|
Formule moléculaire |
C10H22OSi |
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
1-trimethylsilylheptan-1-one |
InChI |
InChI=1S/C10H22OSi/c1-5-6-7-8-9-10(11)12(2,3)4/h5-9H2,1-4H3 |
Clé InChI |
HQZUZWVVCZFPGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


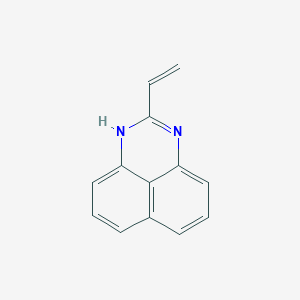
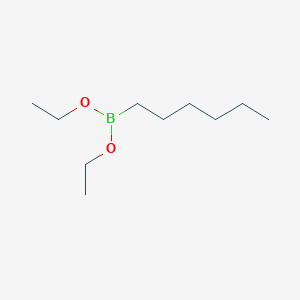

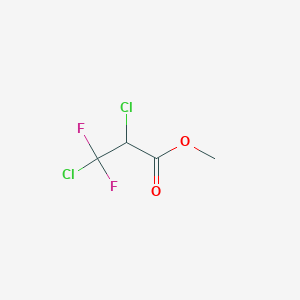
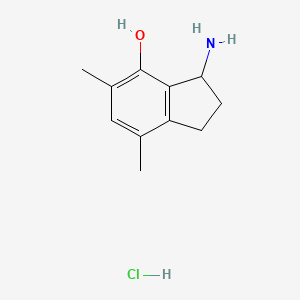

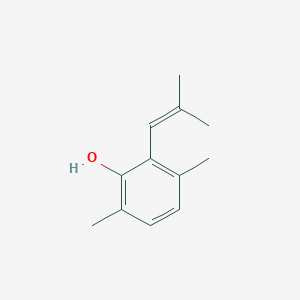
![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
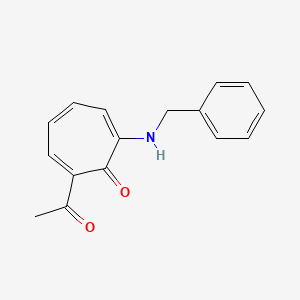
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
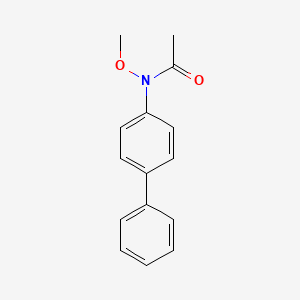

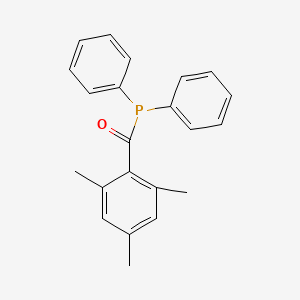
methanone](/img/structure/B14424648.png)
